molecular formula C20H23ClN2O2 B10912187 N'-[(E)-(4-chlorophenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B10912187
M. Wt: 358.9 g/mol
InChI Key: ZFNIROSELXUJGA-LPYMAVHISA-N
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Description

N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE is a chemical compound belonging to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-[4-(1-methylbutyl)phenoxy]acetohydrazide. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins and nucleic acids, leading to the disruption of essential biological processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups enhances the compound’s reactivity and ability to interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-pentan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H23ClN2O2/c1-3-4-15(2)17-7-11-19(12-8-17)25-14-20(24)23-22-13-16-5-9-18(21)10-6-16/h5-13,15H,3-4,14H2,1-2H3,(H,23,24)/b22-13+

InChI Key

ZFNIROSELXUJGA-LPYMAVHISA-N

Isomeric SMILES

CCCC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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